molecular formula C16H24N2O3 B139453 tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate CAS No. 158985-37-6

tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate

Cat. No. B139453
M. Wt: 292.37 g/mol
InChI Key: PXKYXTXYWJKTSQ-UHFFFAOYSA-N
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Patent
US05854245

Procedure details

To a 50 mL round bottomed flask with a stirring bar and an argon inlet was added 1-hydroxymethyl-4-(4-(1,1-dimethylethoxycarbonyl)piperazinyl)benzene, 35-1 (2.15 g, 7.35 mmol), CHCl3 (100 mL), and MnO2 (12.0 g, 138 mmol). This mixture was stirred at ambient temperature for 24 h. The salts were removed by filtration and the solvent was removed in vacuo. The residue was chromatographed on 90 g of silica gel using 30/70 EtOAc-hexane as eluant. There was obtained 4-(4-(1,1-dimethylethoxycarbonyl)piperazinyl)benzaldehyde 35-2 (2.10 g, 99%) as a crystalline solid. 1H NMR (CDCl3): δ 1.49 (s, 9H), 3.39 (m, 4H), 3.59 (m, 4H), 6.89 (d, J=9 Hz, 2H), 7.75 (d, J=9 Hz, 2H), 9.79 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:11][CH2:10]2)=[CH:5][CH:4]=1>O=[Mn]=O.C(Cl)(Cl)Cl>[CH3:20][C:18]([CH3:21])([O:17][C:15]([N:12]1[CH2:11][CH2:10][N:9]([C:6]2[CH:5]=[CH:4][C:3]([CH:2]=[O:1])=[CH:8][CH:7]=2)[CH2:14][CH2:13]1)=[O:16])[CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=CC=C(C=C1)N1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
2.15 g
Type
reactant
Smiles
OCC1=CC=C(C=C1)N1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
12 g
Type
catalyst
Smiles
O=[Mn]=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred at ambient temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The salts were removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on 90 g of silica gel using 30/70 EtOAc-hexane as eluant

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC(C)(OC(=O)N1CCN(CC1)C1=CC=C(C=O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.